molecular formula C21H21N3O5S2 B14997343 2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14997343
M. Wt: 459.5 g/mol
InChI Key: XIHFYUCOZZQHQI-UHFFFAOYSA-N
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Description

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.

Scientific Research Applications

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler compound with similar functional groups but lacking the complex structure of the pyrimidine ring and sulfonyl group.

    2-Hydroxy-2-methylpropiophenone:

Uniqueness

2-{[5-(4-ETHYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its complex structure, which provides a versatile platform for various chemical modifications and applications. Its combination of functional groups allows for diverse reactivity and potential biological activity, setting it apart from simpler compounds.

Properties

Molecular Formula

C21H21N3O5S2

Molecular Weight

459.5 g/mol

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O5S2/c1-3-14-4-10-17(11-5-14)31(27,28)18-12-22-21(24-20(18)26)30-13-19(25)23-15-6-8-16(29-2)9-7-15/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

XIHFYUCOZZQHQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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